Tert-butyl 2-(3-aminooxetan-3-yl)acetate
Description
Historical Development and Contemporary Significance of Oxetane (B1205548) Motifs
The chemistry of oxetanes, or trimethylene oxides, dates back to the late 19th and early 20th centuries, with initial studies focusing on their synthesis and fundamental reactivity. nih.gov For many years, their application was limited due to synthetic challenges and concerns about ring strain-induced instability. epa.gov However, the discovery of oxetane-containing natural products with significant biological activity, such as paclitaxel (B517696) (Taxol®), sparked a resurgence of interest. researchgate.net In recent decades, the development of more robust and efficient synthetic methodologies has made a diverse array of functionalized oxetanes readily accessible. researchgate.net This has led to their increasing prevalence in medicinal chemistry and materials science, where they are valued for their ability to impart desirable properties to larger molecules. nih.gov
Structural Characteristics of Four-Membered Cyclic Ethers and Intrinsic Strain
Oxetane is a four-membered heterocyclic ether with a significant degree of ring strain, estimated to be around 25.5 kcal/mol. researchgate.net This value is comparable to that of epoxides and substantially higher than that of the five-membered tetrahydrofuran (B95107) (THF) ring. researchgate.net This inherent strain is a result of the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. The C-O-C bond angle in oxetane is approximately 90.2°, while the C-C-C angle is about 84.8°. medchemexpress.com
Unlike the more puckered cyclobutane, the parent oxetane ring is nearly planar, a conformation that minimizes torsional strain. researchgate.netresearchgate.net However, the introduction of substituents can induce a more puckered conformation to alleviate unfavorable steric interactions. researchgate.netresearchgate.net This conformational behavior, combined with the defined three-dimensional arrangement of its substituents, makes the oxetane scaffold a valuable tool for controlling molecular shape. researchgate.net
| Property | Value |
| Ring Strain | ~25.5 kcal/mol researchgate.net |
| C-O-C Bond Angle | ~90.2° medchemexpress.com |
| C-C-C Bond Angle | ~84.8° medchemexpress.com |
| Conformation | Nearly planar (unsubstituted) researchgate.netresearchgate.net |
Unique Physicochemical Contributions of Oxetane Scaffolds in Molecular Design and as Bioisosteres (excluding direct biological impact or ADMET beyond chemical stability)
The incorporation of an oxetane ring into a molecule can profoundly influence its physicochemical properties. The presence of the oxygen atom imparts polarity and the ability to act as a hydrogen bond acceptor, a feature that can enhance aqueous solubility. googleapis.com The strained C-O-C bond angle also makes the oxygen lone pairs more accessible for hydrogen bonding compared to less strained ethers like THF. medchemexpress.com
In medicinal chemistry, oxetanes are frequently employed as bioisosteres for other common functional groups. For instance, a 3,3-disubstituted oxetane can serve as a more polar and metabolically stable replacement for a gem-dimethyl group or a carbonyl group (ketone). biosynth.com This substitution can lead to improved physicochemical properties without significantly increasing molecular weight. The oxetane's electron-withdrawing nature can also modulate the pKa of nearby functional groups, such as amines.
| Bioisosteric Replacement | Advantage of Oxetane |
| gem-Dimethyl Group | Increased polarity, improved metabolic stability biosynth.com |
| Carbonyl Group | Increased polarity, potential for improved metabolic stability, acts as a hydrogen bond acceptor biosynth.com |
Contextualization of Tert-butyl 2-(3-aminooxetan-3-yl)acetate as a Multifunctional Building Block in Synthetic Organic Chemistry
This compound is a prime example of a modern building block designed to leverage the advantageous properties of the oxetane core. This molecule is multifunctional, possessing several key features that make it highly valuable in synthetic endeavors:
A 3-substituted Oxetane Core: The substitution at the 3-position is common for synthetic accessibility and stability.
A Primary Amino Group: This provides a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.
A Tert-butyl Acetate (B1210297) Moiety: The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. It is stable to a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid. researchgate.net The acetate linker provides spatial separation between the oxetane and the ester, which can be crucial for accessing specific molecular conformations.
This combination of features in a single, compact molecule allows for the efficient introduction of a polar, three-dimensional oxetane scaffold into more complex target structures. Its utility is particularly evident in the construction of novel chemical entities for drug discovery, where the oxetane can act as a bioisosteric replacement for less favorable groups, and the amino and protected acid functionalities allow for straightforward elaboration. mdpi.comgoogle.com
Scope and Objectives of Academic Research on this compound
Academic and industrial research involving this compound and related compounds is primarily driven by the need for novel, three-dimensional building blocks in medicinal chemistry. The main objectives of this research can be summarized as follows:
Development of Efficient Synthetic Routes: A key focus is the development of scalable and cost-effective methods for the synthesis of the building block itself.
Exploration of its Synthetic Utility: Researchers are actively investigating the scope of reactions that can be performed on the amino and ester functionalities to generate diverse libraries of oxetane-containing compounds.
Application in the Synthesis of Bioactive Molecules: A major goal is to incorporate this building block into the synthesis of novel drug candidates. The aim is to leverage the physicochemical benefits of the oxetane core to improve the properties of lead compounds. googleapis.com
Physicochemical Property Profiling: Detailed studies are conducted to quantify the impact of incorporating this building block on key molecular properties such as solubility, lipophilicity, and metabolic stability.
In essence, research on this compound is centered on expanding the toolbox of synthetic chemists and providing new avenues for the design and synthesis of next-generation therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-aminooxetan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(10)5-12-6-9/h4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIGGJDMSWIEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(COC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Key Transformations Involving Oxetanes
Reaction Mechanisms of Oxetane (B1205548) Ring Formation
The synthesis of the oxetane ring, a four-membered heterocycle containing one oxygen atom, can be achieved through several mechanistic pathways. The formation of 3-substituted oxetanes, such as the core of Tert-butyl 2-(3-aminooxetan-3-yl)acetate, often involves intramolecular cyclization or cycloaddition reactions.
One of the most common methods for oxetane synthesis is the intramolecular Williamson etherification . This SN2 reaction involves the displacement of a leaving group (like a halide or sulfonate ester) by an alkoxide anion within the same molecule. beilstein-journals.orgacs.org For this to occur, a suitable 1,3-halohydrin or a related precursor is required. The kinetics of this 4-exo-tet cyclization are generally less favorable compared to the formation of three, five, or six-membered rings, often resulting in lower yields due to competing side reactions like Grob fragmentation. beilstein-journals.orgacs.org
Another significant route is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgmdpi.comnih.gov This reaction is a powerful tool for creating the oxetane skeleton with high atom economy. The mechanism typically proceeds through the photo-excitation of the carbonyl compound to a singlet or triplet state, which then adds to the alkene to form a diradical intermediate. Subsequent ring closure of this diradical yields the oxetane ring. nih.govillinois.edu For the synthesis of 3-aminooxetane derivatives, this reaction can be performed using N-acyl enamines, which react with aldehydes under UV irradiation to produce the protected aminooxetane structure with high diastereoselectivity. acs.orgorganic-chemistry.org
The opening of three-membered rings, such as epoxides, can also serve as a thermodynamic driving force for the formation of the less-strained four-membered oxetane ring. beilstein-journals.org This strategy involves an intramolecular attack of an appropriately positioned nucleophile to open the epoxide and form the oxetane.
Elucidation of Ring-Opening Reactions and their Regio- and Stereoselectivity
The reactivity of oxetanes is dominated by ring-opening reactions, driven by the release of inherent ring strain (approximately 25.5 kcal/mol). nih.gov These reactions are typically initiated by electrophiles (like acids) or nucleophiles and are crucial for the synthetic utility of oxetanes as three-carbon building blocks. acs.orgresearchgate.net The regio- and stereoselectivity of the ring-opening are highly dependent on the reaction mechanism, the substitution pattern of the oxetane, and the nature of the attacking species.
Under acidic conditions, the oxetane ring is readily cleaved. The mechanism is initiated by the protonation of the oxetane oxygen by a Brønsted acid or coordination with a Lewis acid, which activates the ring for nucleophilic attack. uab.catresearchgate.netacs.org This activation significantly weakens the C-O bonds.
The subsequent step can proceed through two primary pathways, depending on the stability of the potential carbocation intermediates:
SN1-like mechanism: If a substituent on the ring can stabilize a positive charge (e.g., an aryl group at the 3-position), the C-O bond can cleave to form a tertiary carbocation intermediate. beilstein-journals.org This pathway often leads to a loss of stereochemical information.
SN2-like mechanism: A nucleophile attacks one of the ring carbons, leading to a concerted bond-breaking and bond-forming process with inversion of stereochemistry at the attacked carbon. acs.orgnih.gov In this case, the nucleophile typically attacks the less sterically hindered carbon atom.
The presence of a carboxylic acid group on the oxetane is generally compatible with the ring, but treatment with strong acids can facilitate undesirable ring-opening, forming diol byproducts. This reactivity necessitates careful pH control during transformations involving acid-sensitive oxetanes.
Direct attack by a nucleophile can also open the oxetane ring, although this generally requires more forcing conditions than acid-catalyzed pathways unless the ring is activated. The reaction follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic α-carbons, displacing the oxygen atom and opening the ring. researchgate.net
The regioselectivity of the attack is primarily governed by sterics, with the nucleophile preferentially attacking the less substituted carbon atom. researchgate.net A wide range of nucleophiles, including amines, thiols, and alcohols, have been employed for this purpose. researchgate.net For 3-aminooxetanes specifically, the molecule can exhibit amphoteric reactivity, where the exocyclic amine can act as a nucleophile or the ring itself can be attacked by an external nucleophile. nih.gov This dual reactivity allows for diverse intermolecular annulation reactions, for instance with isothiocyanates or carbon dioxide, to form various five-membered heterocycles. nih.gov
Photoinduced cycloreversion is essentially the reverse of the Paternò-Büchi reaction, where an oxetane is cleaved back into a carbonyl compound and an alkene upon irradiation. nih.govresearchgate.net This process can be initiated either by direct photoexcitation or through photoinduced electron transfer (PET). nih.gov
The mechanism often involves the formation of a diradical intermediate, similar to that in the forward Paternò-Büchi reaction. nih.gov Cleavage of the oxetane can occur at either the C-C or C-O bonds within the ring. For example, irradiation of certain oxetanes in the presence of an electron-transfer sensitizer (B1316253) can induce a [2+2] cycloreversion. nih.gov This reaction has been explored for applications such as the photochemical kinetic resolution of enantiomeric oxetanes, where one enantiomer is preferentially cleaved. nih.gov
Kinetic and Thermodynamic Aspects of Synthetic Steps
The formation and reactivity of oxetanes are governed by both kinetic and thermodynamic factors. The construction of the four-membered ring via intramolecular cyclization is kinetically less favored compared to the formation of analogous three-, five-, and six-membered rings. acs.org This is a significant barrier that often requires the use of strong bases and good leaving groups to achieve reasonable yields. acs.org
In contrast, the high ring strain of oxetanes provides a strong thermodynamic driving force for ring-opening reactions. nih.gov This stored energy facilitates reactions that would otherwise be difficult with less strained ethers like tetrahydrofuran (B95107).
| Parameter | Value/Observation | Significance |
| Ring Strain Energy | ~25.5 kcal/mol | Provides a thermodynamic driving force for ring-opening reactions. nih.gov |
| Formation Kinetics | 4-exo-tet cyclization is kinetically disfavored. | Williamson etherification to form oxetanes can be slow and low-yielding. beilstein-journals.orgacs.org |
| Product Control | Paternò-Büchi reactions can yield kinetic or thermodynamic products. | The more stable isomer is often the main product, but kinetic control is possible. nih.gov |
In the Paternò-Büchi reaction, the distribution of products can be influenced by whether the reaction is under kinetic or thermodynamic control. Often, the thermodynamically more stable oxetane isomer is the major product formed. nih.gov
Role of Lewis Acid and Brønsted Acid Catalysis in Oxetane Reactivity
Both Lewis and Brønsted acids are potent catalysts for promoting the reactivity of oxetanes, primarily by activating the ring towards nucleophilic attack. uab.catnih.gov Their role is to lower the activation energy for ring-opening, allowing reactions to proceed under milder conditions.
Brønsted acids protonate the oxetane's oxygen atom. nih.gov This creates a positive charge on the oxygen, transforming the hydroxyl group into a better leaving group and significantly increasing the electrophilicity of the ring carbons. This protonated oxetane intermediate is highly susceptible to attack by even weak nucleophiles. nih.govrsc.org Brønsted acid catalysis is effective for synthesizing various heterocycles from oxetane precursors, such as 1,4-dioxanes from 3-aryloxetan-3-ols and diols. nih.gov
Lewis acids activate the oxetane by coordinating to the lone pair of electrons on the oxygen atom. acs.orguab.cat This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and vulnerable to nucleophilic attack. illinois.edu Lewis superacids, such as Al(C₆F₅)₃, have been shown to be particularly effective in catalyzing regioselective isomerizations of 2,2-disubstituted oxetanes to homoallylic alcohols, suppressing the formation of byproducts. uab.cat In some cases, the combination of a Lewis acid and a hydrosilane can form a frustrated Lewis pair, leading to unique reactivity like reductive ring-opening with aryl migration. acs.org
A study of an asymmetric oxetane opening with TMSBr revealed the potential for unexpected mechanistic generality, where a single chiral catalyst could induce high enantioselectivity through both a Lewis acid (TMSBr) and a Brønsted acid (adventitious HBr) pathway simultaneously. nih.gov
| Catalyst Type | Mechanism of Activation | Typical Outcome |
| Brønsted Acid | Protonation of the oxetane oxygen. nih.gov | Ring-opening/rearrangement to form alcohols, ethers, or larger heterocycles. nih.govrsc.org |
| Lewis Acid | Coordination to the oxetane oxygen. acs.orguab.cat | Ring-opening/isomerization, often with high regioselectivity. uab.catacs.org |
Stereochemical Control and Diastereoselectivity in Multi-Step Syntheses
The construction of a quaternary stereocenter, a carbon atom bonded to four different non-hydrogen substituents, is a formidable task in organic synthesis. When this stereocenter is part of a strained four-membered ring system like oxetane, the challenge is amplified. The synthetic routes to chiral 3,3-disubstituted oxetanes, such as those bearing both an amino and a carboxymethyl group, must address the introduction of these two functionalities with predictable and controllable stereochemical outcomes.
Several synthetic strategies can be envisioned for achieving stereocontrol in the formation of 3,3-disubstituted oxetanes. These often begin with a prochiral precursor, such as oxetan-3-one, or a meso-compound that can be desymmetrized. The key transformations where stereochemistry is introduced typically involve asymmetric catalysis or the use of chiral auxiliaries.
One potential avenue for the asymmetric synthesis of 3-amino-3-carboxymethyl oxetane derivatives is through a catalytic asymmetric Strecker reaction starting from oxetan-3-one. This reaction, which involves the addition of a cyanide source and an amine to a ketone, can be rendered enantioselective by the use of a chiral catalyst. Subsequent hydrolysis of the resulting α-aminonitrile would yield the desired amino acid. The choice of catalyst is critical in dictating the facial selectivity of the cyanide addition to the intermediate imine, thereby establishing the stereochemistry at the C3 position.
Another approach involves the functionalization of 3-methyleneoxetane derivatives. For instance, a diastereoselective Michael addition of a chiral amine or a protected amino nucleophile to a tert-butyl 2-(oxetan-3-ylidene)acetate could establish the desired stereochemistry. The facial selectivity of the nucleophilic attack would be influenced by the steric and electronic properties of the existing substituents and any chiral catalysts employed.
Furthermore, photochemical methods, such as a Giese radical addition, have been explored for the synthesis of 3,3-disubstituted oxetane amino esters. beilstein-journals.org In such reactions, radicals generated from amino acids can add to 3-alkylideneoxetanes. beilstein-journals.org The stereochemical outcome of this addition would depend on the preferred conformation of the radical intermediate and the alkene, as well as any directing effects from substituents on the oxetane ring.
The use of chiral auxiliaries temporarily attached to the molecule to direct the stereochemical course of a reaction is a well-established strategy in asymmetric synthesis. For example, a chiral auxiliary could be appended to the acetate (B1210297) group or the amine, influencing the stereoselectivity of a subsequent key bond-forming step. After the desired stereocenter is set, the auxiliary can be removed.
Recent advancements in catalysis have also opened new possibilities. Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including those involving oxetanes. acs.orgnih.gov These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile. researchgate.net Similarly, N-heterocyclic carbenes (NHCs) have been utilized as chiral catalysts in formal [2+2] cycloadditions to form highly substituted oxetanes with excellent diastereomeric ratios and enantiomeric excesses. acs.org
A notable example of achieving high stereocontrol in the synthesis of substituted oxetanes involves an iridium-tol-BINAP catalyst. This system has been used in the reductive coupling of allylic acetates with oxetanone to produce chiral α-stereogenic oxetanols with high enantiomeric enrichment. nih.gov While this provides a route to a chiral 3-hydroxy-3-substituted oxetane, subsequent stereocontrolled conversion of the hydroxyl group to an amino group would be necessary to arrive at the target compound.
The table below summarizes some of the potential asymmetric strategies and the key factors influencing stereocontrol.
| Synthetic Strategy | Key Transformation | Method of Stereocontrol | Potential Outcome |
| Asymmetric Strecker Synthesis | Cyanide addition to imine of oxetan-3-one | Chiral catalyst | Enantioselective formation of a 3-amino-3-cyano oxetane |
| Diastereoselective Michael Addition | Nucleophilic addition to 3-alkylideneoxetane ester | Chiral nucleophile or chiral catalyst | Diastereoselective formation of the 3,3-disubstituted oxetane |
| Asymmetric Giese Radical Addition | Radical addition to 3-alkylideneoxetane | Chiral auxiliary or catalyst | Diastereoselective formation of the 3,3-disubstituted oxetane |
| Catalytic Asymmetric Cycloaddition | Formal [2+2] cycloaddition | Chiral N-heterocyclic carbene (NHC) catalyst | Highly substituted oxetanes with high dr and ee |
| Catalytic Reductive Coupling | Iridium-catalyzed coupling of allylic acetate and oxetanone | Chiral ligand (e.g., tol-BINAP) | Enantiomerically enriched 3-hydroxy-3-substituted oxetanes |
Ultimately, the successful stereocontrolled synthesis of this compound and related compounds hinges on the careful selection and optimization of a synthetic route that effectively translates chiral information from a catalyst or auxiliary to the final product. The development of such multi-step sequences with high diastereoselectivity is a testament to the power and precision of modern asymmetric synthesis.
Chemical Transformations and Derivatization of Tert Butyl 2 3 Aminooxetan 3 Yl Acetate
Reactivity of the 3-Amino Group
The primary amino group in tert-butyl 2-(3-aminooxetan-3-yl)acetate is a versatile handle for introducing a wide range of substituents. Its nucleophilicity allows for participation in various bond-forming reactions, leading to the creation of amides, urethanes, carbamates, and N-alkylated or N-arylated derivatives.
The primary amine of this compound readily undergoes acylation with carboxylic acids or their activated derivatives to form amides. Standard peptide coupling reagents can be employed for this transformation. For instance, the reaction with a carboxylic acid in the presence of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with a non-nucleophilic base such as triethylamine (B128534) (Et3N) and 4-methylmorpholine, facilitates efficient amide bond formation. wikipedia.org
The synthesis of carbamates, which are key functional groups in many pharmaceuticals and protecting groups in organic synthesis, is also a common transformation. organic-chemistry.org The reaction of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a suitable base is a standard method for the introduction of the tert-butoxycarbonyl (Boc) protecting group, yielding the corresponding N-Boc protected derivative. nih.govorgsyn.org
Furthermore, 3-aminooxetanes have been shown to react with isocyanates in the presence of a catalyst like iron(III) chloride to form iminooxazolidines. nih.gov This reaction highlights the nucleophilic character of the amino group and its ability to participate in annulation reactions.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Amide Formation | Carboxylic Acid, HBTU, Et3N, 4-methylmorpholine, THF | N-Acyl derivative | wikipedia.org |
| Carbamate Formation (Boc-protection) | Di-tert-butyl dicarbonate (Boc2O), Base | N-Boc derivative | nih.govorgsyn.org |
| Reaction with Isocyanates | Isocyanate, FeCl3 (cat.) | Iminooxazolidine | nih.gov |
The nitrogen atom of the amino group can be functionalized through alkylation, acylation, and arylation reactions. N-alkylation can be achieved through various methods, including reactions with alkyl halides. Hydrogen-borrowing catalysis represents a modern and efficient method for the C-C bond formation in the alkylation of amines. nih.gov
Acylation is readily accomplished using acylating agents such as acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. semanticscholar.org This reaction provides access to a variety of N-acyl derivatives.
N-arylation of the amino group can be achieved using transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions with aryl halides are a powerful tool for the formation of C-N bonds. sci-hub.seberkeley.edu A notable strategy for the synthesis of 3-aryl-3-aminooxetanes involves a combination of photoredox and nickel cross-coupling catalysis, starting from amino acids. beilstein-journals.org This method allows for the introduction of various aryl and heteroaryl groups at the 3-position of the oxetane (B1205548) ring.
| Transformation | Typical Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Alkylation | Alkyl halide, Base; or Hydrogen-borrowing catalysis | N-Alkyl derivative | nih.gov |
| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-Acyl derivative | semanticscholar.org |
| Arylation | Aryl halide, Palladium or Nickel catalyst, Base | N-Aryl derivative | sci-hub.seberkeley.edubeilstein-journals.org |
This compound can serve as the amine component in reductive amination reactions with aldehydes and ketones. wikipedia.orgorganic-chemistry.org This powerful reaction forms a new carbon-nitrogen bond and is a cornerstone of amine synthesis. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.gov
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and commonly used option. nih.gov Other reducing systems include catalytic hydrogenation or the use of other borohydride (B1222165) reagents. organic-chemistry.org This methodology allows for the introduction of a wide range of substituents onto the nitrogen atom, depending on the carbonyl compound used.
| Carbonyl Substrate | Reducing Agent | General Product Structure | Reference |
|---|---|---|---|
| Aldehyde (R-CHO) | Sodium triacetoxyborohydride (STAB) | N-Alkyl derivative | nih.gov |
| Ketone (R-CO-R') | Sodium cyanoborohydride (NaBH3CN) | N-Alkyl derivative | wikipedia.org |
| Various Aldehydes and Ketones | H2, Pd/C | N-Alkyl derivative | organic-chemistry.org |
Transformations Involving the Tert-butyl Ester Functionality
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. This allows for selective deprotection and further manipulation of the carboxylic acid functionality.
The tert-butyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid. This is often achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). However, for substrates with other acid-labile protecting groups, milder and more selective methods are required.
One such method employs zinc bromide (ZnBr2) in dichloromethane, which has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-sensitive groups. semanticscholar.orgresearchgate.net Another mild method involves the use of silica (B1680970) gel in refluxing toluene, which can selectively deprotect tert-butyl esters over other ester types. Enzymatic hydrolysis using proteases like subtilisin also offers a highly selective method for the cleavage of C-terminal tert-butyl esters in peptide synthesis. google.com
Transesterification, the conversion of one ester to another, can also be performed on the tert-butyl ester, although this is a less common transformation for this particular protecting group.
| Reagents and Conditions | Product | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in CH2Cl2 | Carboxylic acid | Standard acidic deprotection | |
| ZnBr2 in CH2Cl2 | Carboxylic acid | Chemoselective for t-butyl esters | semanticscholar.orgresearchgate.net |
| Silica gel, refluxing toluene | Carboxylic acid | Mild and selective | |
| Subtilisin | Carboxylic acid | Enzymatic and highly selective | google.com |
While direct decarboxylation of this compound is not a typical reaction, the carboxylic acid obtained after hydrolysis of the tert-butyl ester can potentially undergo decarboxylation. The resulting compound would be a β-amino acid, and β-keto acids are known to readily decarboxylate upon heating. masterorganicchemistry.comyoutube.com
Recent advances in photoredox catalysis have enabled the decarboxylation of oxetane-carboxylic acids. For example, 2-aryl oxetane-2-carboxylic acids can undergo hydrodecarboxylation under visible light irradiation. researchgate.net Similarly, 3-aryloxetan-3-carboxylic acids can undergo decarboxylative alkylation. beilstein-journals.org These methods suggest that if the acetate (B1210297) side chain is modified to a carboxylic acid directly attached to the oxetane ring, decarboxylation could be a viable pathway for functional group interconversion.
It is also important to note that some oxetane-carboxylic acids have been observed to undergo unexpected isomerization to form lactones upon heating or prolonged storage. nih.gov This represents an alternative transformation pathway for the carboxylic acid functionality derived from the parent ester.
Exploitation of Oxetane Ring Reactivity
The high ring strain of the oxetane moiety is a thermodynamic driving force for a variety of chemical transformations. This reactivity can be harnessed to synthesize more complex molecular architectures, including larger heterocyclic systems.
While the literature on ring expansion reactions specifically starting from this compound is limited, the general reactivity of oxetanes suggests that they can undergo rearrangements to form larger, thermodynamically more stable rings such as tetrahydrofurans or six-membered heterocycles. acs.orgacs.org These transformations typically require activation by Lewis or Brønsted acids to facilitate the cleavage of a C-O bond, followed by intramolecular rearrangement. For instance, the rearrangement of other substituted oxetanes has been documented to yield medium-sized oxacycles. acs.org Analogous transformations could potentially be applied to 3-aminooxetane derivatives to access novel heterocyclic scaffolds.
A plausible, though not explicitly documented for this specific substrate, ring expansion could involve the intramolecular participation of the amino or acetate group following activation of the oxetane oxygen. For example, acid-catalyzed intramolecular attack of the nitrogen atom could theoretically lead to the formation of a six-membered 1,3-oxazine ring system, although this would compete with intermolecular reactions and other rearrangements. The development of such ring expansion strategies from densely functionalized oxetanes like this compound remains an area of synthetic interest.
The 3-aminooxetane scaffold is a versatile building block for the synthesis of various five-membered heterocycles through formal [3+2] annulation reactions. In these transformations, the 3-aminooxetane acts as a 1,3-dipole synthon. The amino group serves as the initial nucleophile, attacking an external polarized π-system. This is followed by an intramolecular ring-opening of the strained oxetane by a newly positioned nucleophile, effectively forming a five-membered ring. rsc.org
This reactivity has been systematically demonstrated for a range of 3-aminooxetanes with various electrophilic partners. rsc.orgresearchgate.net
Formation of Imidazolidine and Oxazolidine Derivatives:
3-Aminooxetanes react readily with isocyanates and isothiocyanates to produce spiro-iminooxazolidines and iminothiazolidines, respectively. rsc.org In the presence of a Lewis acid catalyst such as iron(III) chloride, the reaction with isocyanates proceeds smoothly to afford the corresponding iminooxazolidine products in good to excellent yields. rsc.org The reaction is believed to proceed via nucleophilic attack of the oxetane's amino group on the isocyanate, followed by an intramolecular cyclization where the oxygen anion attacks one of the oxetane's methylene (B1212753) carbons, leading to ring opening.
Similarly, the reaction with carbon dioxide, a less reactive C1 source, can be catalyzed by Lewis acids or organic bases like DBU to yield spiro-oxazolidinones. rsc.org
Table 1: Annulation of 3-Aminooxetanes with Isocyanates and CO₂
| 3-Aminooxetane Reactant | Electrophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-3-aminooxetane | Phenyl isocyanate | FeCl₃ (1 mol%) | 2-(Phenylimino)-4-benzyl-1-oxa-4-azaspiro[2.3]hexane | 92 |
| N-Benzyl-3-aminooxetane | Carbon Dioxide (1 atm) | DBU (10 mol%) | 4-Benzyl-1-oxa-4-azaspiro[2.3]hexan-2-one | 91 |
Data sourced from Lai et al. (2020) rsc.org
Formation of γ-Lactams:
The synthesis of γ-lactams from 3-aminooxetanes has also been explored, showcasing the versatility of this scaffold in forming various heterocyclic cores. This transformation can be achieved through intermolecular [3+2] annulation with siloxy alkynes. acs.org
Despite the inherent ring strain, the oxetane ring in 3,3-disubstituted systems is remarkably stable under a variety of reaction conditions, particularly basic and neutral conditions. chemrxiv.org This allows for the selective functionalization of the amino and acetate groups of this compound while keeping the four-membered ring intact.
Derivatization of the Amino Group:
The primary amino group can undergo standard transformations such as acylation, sulfonylation, and reductive amination. For example, the acylation of the amino group to form amides can be readily achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. These reactions typically proceed without compromising the integrity of the oxetane ring. The resulting N-acylated products are of interest in medicinal chemistry as the oxetane moiety can serve as a bioisostere for other chemical groups. nih.govthieme.de
Table 2: Representative Reactions Preserving the Oxetane Ring
| Starting Material Class | Reagent | Reaction Type | Product Class | General Conditions |
|---|---|---|---|---|
| 3-Amino-3-substituted oxetane | Acyl Chloride / Base | N-Acylation | 3-Amido-3-substituted oxetane | Anhydrous solvent, 0 °C to RT |
| 3-Amino-3-substituted oxetane | Sulfonyl Chloride / Base | N-Sulfonylation | 3-Sulfonamido-3-substituted oxetane | Anhydrous solvent, 0 °C to RT |
These represent general transformations for this class of compounds. chemrxiv.org
Modification of the Acetate Group:
The tert-butyl ester of the acetate side chain can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. Acidic conditions are generally avoided as they can promote the ring-opening of the oxetane. chemrxiv.org The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents, or it can be reduced to the corresponding primary alcohol. These transformations provide access to a wide array of derivatives for applications in drug discovery and materials science, leveraging the desirable physicochemical properties conferred by the oxetane motif. acs.org
Computational Chemistry and Theoretical Characterization of Oxetane Systems
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the optimized geometry and electronic properties of oxetane (B1205548) derivatives. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly employed with basis sets like 6-31G* or 6-31G(d,p) to model these systems accurately. rsc.orgresearchgate.netnih.gov
For the parent oxetane, calculations have established key geometric parameters. The C-O bond length is approximately 1.46 Å, and the C-C bond length is about 1.53 Å. acs.org The endocyclic angles are significantly compressed compared to ideal tetrahedral geometry, with a C-O-C angle of about 90.2°, C-C-O near 92.0°, and a C-C-C angle of approximately 84.8°. acs.org These strained angles are a defining feature of the oxetane ring.
In tert-butyl 2-(3-aminooxetan-3-yl)acetate, the substitution at the C3 position introduces further geometric complexity. The presence of two bulky substituents, an amino group and an acetate (B1210297) side chain, is expected to influence the ring's puckering and the bond lengths and angles of the substituents themselves. DFT calculations would be essential to determine the precise three-dimensional arrangement, including the orientation of the tert-butyl ester and the amino group relative to the ring. Such calculations also provide insights into the electronic structure, including the distribution of electron density and the nature of the molecular orbitals.
| Parameter | Typical Calculated/Experimental Value | Reference Method/Condition |
|---|---|---|
| C-O Bond Length | 1.46 Å | X-ray at 90 K acs.org |
| C-C Bond Length | 1.53 Å | X-ray at 90 K acs.org |
| C-O-C Bond Angle | 90.2° | X-ray at 90 K acs.org |
| C-C-C Bond Angle | 84.8° | X-ray at 90 K nih.gov |
| Puckering Angle | ~8.7° | X-ray at 140 K nih.govbeilstein-journals.org |
Conformational Analysis and Energy Landscapes of Oxetane Rings
The oxetane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.govbeilstein-journals.org The ring undergoes a low-energy inversion process between two equivalent puckered conformations. The potential energy surface for this puckering motion is characterized by a double-well potential, with a small energy barrier at the planar conformation. researchgate.net For the unsubstituted oxetane, this barrier is very low, calculated to be around 47 cm⁻¹ (approximately 0.13 kcal/mol). researchgate.net
The introduction of substituents on the ring significantly alters the conformational landscape. For 3,3-disubstituted oxetanes like this compound, the two puckered conformations are no longer equivalent. The substituents can adopt either axial or equatorial positions in each conformation, leading to different steric and electronic interactions. The introduction of substituents tends to increase the degree of puckering to minimize unfavorable eclipsing interactions. acs.org For example, the puckering angle in some substituted oxetanes has been observed to be as high as 16°. acs.orguni-muenchen.de
A thorough conformational analysis using quantum chemical methods would be required to identify the global minimum energy structure of this compound, as well as the relative energies of other stable conformers and the transition states connecting them. This analysis is crucial for understanding the molecule's behavior and properties in solution.
Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation and Transition State Analysis
DFT is a powerful tool for investigating the mechanisms of reactions involving oxetanes, such as their characteristic ring-opening reactions. rsc.orgresearchgate.net Due to their inherent ring strain, oxetanes can be opened by various nucleophiles and electrophiles, a process critical to their utility in synthesis. acs.orgresearchgate.net
Computational studies can map the entire reaction pathway, from reactants to products, by locating and characterizing the transition state (TS) structures. For instance, in the cationic ring-opening polymerization of oxetane, DFT calculations using the B3LYP/6-31G(d,p) level of theory have been used to optimize the geometries of reactants, transition states, intermediates, and products. rsc.orgrsc.org These studies show that the transition state for the attack of an oxetane molecule on a protonated oxetane cation is closer in structure to the reactants. rsc.orgrsc.org
For a molecule like this compound, DFT could be used to model its reaction with various reagents. For example, the intramolecular cyclization of a related 3-amido oxetane to form an oxazoline (B21484) has been studied, where an acid catalyst activates the oxetane ring for nucleophilic attack by the amide oxygen. nih.gov Similar DFT studies could predict the activation energies and reaction profiles for analogous transformations of the target molecule, providing insights into its reactivity and potential synthetic applications.
Prediction of Advanced Spectroscopic Parameters for Structural and Stereochemical Assignment
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the structural elucidation and stereochemical assignment of complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). msu.ruimist.maresearchgate.net
By calculating the NMR parameters for different possible isomers or conformers of this compound, one can compare the theoretical spectra with experimental data to confirm the correct structure. The accuracy of these predictions depends on the level of theory and the basis set used. imist.maresearchgate.net For example, calculations at the PBE/3f level have been shown to provide reliable ¹H and ¹³C NMR chemical shifts after applying empirical corrections. msu.ru
Beyond NMR, computational methods can also predict other spectroscopic data, such as infrared (IR) vibrational frequencies. The calculation and analysis of vibrational modes can help assign peaks in an experimental IR spectrum, further confirming the molecule's structure and the nature of its chemical bonds.
| Spectroscopic Parameter | Computational Method | Typical Accuracy/Considerations |
|---|---|---|
| ¹H NMR Chemical Shifts | GIAO-DFT (e.g., PBE/3f) | Confidence interval of ±0.35 ppm after empirical correction msu.ru |
| ¹³C NMR Chemical Shifts | GIAO-DFT (e.g., PBE/3f) | Confidence interval of ±6.05 ppm after empirical correction msu.ru |
| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | Frequencies are often systematically overestimated; scaling factors are typically applied. |
Quantum Mechanical Modeling of Reactivity and Selectivity
Quantum mechanical models can provide a quantitative understanding of the factors that govern the reactivity and selectivity of oxetanes. Frontier Molecular Orbital (FMO) theory, for instance, analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other reagents. The energies and distributions of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.
For this compound, FMO analysis could help predict its reactivity. The lone pairs on the oxetane oxygen and the amino nitrogen would likely contribute significantly to the HOMO, making them potential sites for electrophilic attack or protonation. The LUMO would likely be associated with the C-O bonds of the strained ring, indicating their susceptibility to nucleophilic attack.
Furthermore, computational models can elucidate the origins of selectivity (e.g., regioselectivity or stereoselectivity) in reactions. By comparing the activation barriers for different possible reaction pathways, researchers can predict which product is most likely to form. For example, in the ring-opening of a substituted oxetane, calculations can determine whether a nucleophile will preferentially attack at the C2 or C4 position by comparing the energies of the respective transition states.
Analysis of Strain Energy and its Influence on Molecular Properties and Reactivity
The high reactivity of oxetanes is largely attributed to their significant ring strain energy. nih.govmdpi.com The total strain energy of the parent oxetane ring is approximately 25.5 kcal/mol (or ~107 kJ/mol), which is comparable to that of oxiranes (epoxides) and much higher than that of tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.orgresearchgate.netutexas.edu This strain arises from angle compression and torsional strain.
Computational methods, such as the use of isodesmic or homodesmotic reactions, allow for the accurate calculation of strain energy. nih.gov In these methods, the energy of the strained molecule is compared to that of similar, strain-free reference compounds to isolate the energy associated with the ring strain.
The strain energy is the thermodynamic driving force for the ring-opening reactions that characterize oxetane chemistry. acs.orgnih.gov Computational analysis can quantify how substituents on the oxetane ring, such as those in this compound, modify the ring strain. This information is crucial for understanding how substitution patterns influence the molecule's stability and its propensity to undergo ring-opening, which in turn affects its potential applications in synthesis and medicinal chemistry. researchgate.net
Solvation Effects in Computational Studies of Oxetane Reactions
Reactions are typically carried out in a solvent, and the solvent can have a profound effect on reaction rates and pathways. Computational models must account for these solvation effects to provide realistic predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (IEFPCM, CPCM) or the SMD model, are commonly used. nih.govruc.dkresearchgate.net
These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. nih.gov This approach allows for the calculation of solvation free energies and the optimization of molecular geometries and reaction pathways in the presence of a solvent. ruc.dkresearchgate.net Studies have shown that including solvation effects is critical for accurately modeling reactions, especially those involving charged species or significant changes in polarity, which are common in the ring-opening of oxetanes. rsc.org For instance, the choice of solvent model (e.g., IEFPCM vs. CPCM) can influence the calculated energies, although the differences are often small for common solvents. umn.edu A proper choice of solvation model is essential for achieving quantitative agreement between theoretical predictions and experimental observations for reactions of oxetane derivatives.
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation
High-Resolution NMR Spectroscopy for Stereochemical and Regioisomer Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of Tert-butyl 2-(3-aminooxetan-3-yl)acetate. Beyond simple proton (¹H) and carbon-¹³C) spectra, a series of two-dimensional (2D) experiments are essential to unambiguously assign all signals and elucidate through-bond and through-space correlations.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)
2D NMR techniques are indispensable for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the diastereotopic protons of the acetate (B1210297) CH₂ group and potentially between the diastereotopic protons on the oxetane (B1205548) ring at the C2 and C4 positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals for the acetate methylene (B1212753), the oxetane methylenes, and the methyl groups of the tert-butyl ester.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a molecule like this, NOESY or ROESY could help in determining the spatial relationship between the acetate side chain and the substituents on the oxetane ring, providing insights into the preferred conformation of the molecule.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Oxetane CH₂ (C2/C4) | Oxetane CH₂ (geminal/vicinal) | C2/C4 | C3, C4/C2 |
| Acetate CH₂ | --- | C(acetate CH₂) | C(ester C=O), C3 (oxetane) |
| tert-Butyl CH₃ | --- | C(tert-butyl CH₃) | C(tert-butyl quat.), C(ester C=O) |
| Amine NH₂ | --- | --- | C3 (oxetane) |
Chiral NMR Solvating Agent Studies for Enantiomeric Excess Determination
To determine the enantiomeric excess (ee) of a chiral sample of this compound, NMR spectroscopy can be employed using chiral solvating agents (CSAs). nih.govresearchgate.net CSAs, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral crown ethers, form transient diastereomeric complexes with the enantiomers of the analyte. koreascience.kr These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of specific proton or carbon signals in the NMR spectrum. koreascience.krnih.gov By integrating the signals corresponding to each enantiomer, the enantiomeric ratio and thus the enantiomeric excess can be accurately calculated. For this specific compound, the protons on the acetate methylene or the oxetane ring would be likely candidates for observable separation upon complexation.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. unimi.it If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. acs.orgacs.org
For chiral molecules, anomalous dispersion techniques, often using copper radiation (e.g., Flack parameter analysis), can be used to unambiguously determine the absolute stereochemistry (R or S configuration) at the C3 chiral center. researchgate.net Furthermore, the analysis reveals how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the amine group and the ester carbonyl, which govern the material's solid-state properties.
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Example Value |
| Chemical Formula | C₁₀H₁₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 13.5 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | 0.05(10) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Confirmation
Chiroptical techniques measure the differential absorption of left- and right-circularly polarized light and are highly sensitive to the stereochemistry of a molecule.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. nih.govnih.gov The ester carbonyl group in this compound is a chromophore that would give rise to an ECD signal. The sign and intensity of the Cotton effect can be correlated with the absolute configuration of the molecule by comparing the experimental spectrum with spectra predicted from quantum mechanical calculations.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR radiation. researchgate.net VCD is sensitive to the entire molecular structure and provides a rich fingerprint of its stereochemistry. The spectrum contains numerous bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be confidently assigned. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), the exact molecular formula can be determined, distinguishing it from other potential compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the protonated molecule ([M+H]⁺). The fragmentation provides structural confirmation. Key expected fragmentation pathways for this compound would include:
Loss of isobutylene (B52900) (56 Da): A characteristic fragmentation of tert-butyl esters, leading to the corresponding carboxylic acid ion.
Loss of the tert-butoxy (B1229062) group: Cleavage to yield another characteristic fragment.
Cleavage of the oxetane ring: Ring-opening and subsequent fragmentation can provide further structural information. nih.govresearchgate.netresearchgate.net
Table 3: Predicted HRMS Data and Major Fragments
| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | C₁₀H₂₀NO₃⁺ | 202.1438 | 202.1441 | Molecular Ion |
| [M-C₄H₈+H]⁺ | C₆H₁₂NO₃⁺ | 146.0761 | 146.0763 | Loss of isobutylene |
| [M-C₄H₉O+H]⁺ | C₆H₁₀N⁺ | 96.0808 | 96.0810 | Loss of tert-butoxycarbonyl group |
Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation (e.g., Chiral HPLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.
Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, as well as Gas Chromatography (GC) if the compound is sufficiently volatile and stable, are used to determine chemical purity by separating the main compound from any impurities or byproducts from the synthesis.
Enantiomeric Separation: Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity. yakhak.orgnih.gov This involves using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. yakhak.orgphenomenex.comnih.gov The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. By comparing the retention time to that of a known standard or by using a detector that can distinguish enantiomers (like a circular dichroism detector), the identity of each peak can be assigned and the enantiomeric ratio quantified. researchgate.net
Applications As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The oxetane (B1205548) ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry and organic synthesis due to its distinctive chemical and physical properties. ontosight.aimagtech.com.cn The incorporation of an oxetane moiety can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. acs.orgresearchgate.net Tert-butyl 2-(3-aminooxetan-3-yl)acetate serves as a key starting material for introducing this desirable scaffold into larger, more complex organic structures.
The synthetic utility of oxetanes lies in their ability to act as building blocks for a variety of molecular architectures. ontosight.ai The inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions under specific conditions, providing a pathway to functionalized linear chains. mdpi.comnih.gov Conversely, the stability of the oxetane ring under many standard reaction conditions allows for selective manipulation of the amino and ester functionalities. chemrxiv.org This dual reactivity enables chemists to employ this compound in multi-step syntheses, where the oxetane can either be retained as a core structural element or used as a masked diol.
Synthetic strategies often involve the initial functionalization of the amino group, followed by modification or deprotection of the tert-butyl ester. For instance, acylation of the amine followed by reduction can lead to more complex substituted oxetanes. The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or esters. These transformations are fundamental in the construction of diverse molecular frameworks. connectjournals.com
Role in Chiral Scaffold Synthesis and Asymmetric Transformations
While this compound is an achiral molecule, its derivatives are pivotal in the field of asymmetric synthesis. The introduction of chirality can be achieved through various methods, including the use of chiral catalysts or by coupling with enantiomerically pure compounds. Chiral amines and their derivatives are highly sought after in medicinal chemistry, as a significant portion of drug candidates are chiral. nih.gov
The development of chiral scaffolds is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of biologically active molecules. The oxetane ring, when appropriately substituted, can serve as a rigid and stereochemically defined scaffold. The synthesis of enantiomerically pure oxetane derivatives allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.
Asymmetric synthesis often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. nih.govresearchgate.net Derivatives of this compound can be employed in asymmetric transformations where the oxetane moiety influences the stereoselectivity of reactions at adjacent centers. For example, the rigid conformation of the oxetane ring can direct the approach of a reagent to one face of a prochiral center, leading to the preferential formation of one enantiomer. The synthesis of β-amino cyanoesters with contiguous stereocenters has been achieved with high enantioselectivity using chiral catalysts, highlighting the importance of stereocontrol in the synthesis of complex amino acid derivatives. beilstein-journals.org
Integration into Peptidomimetic and Peptide Synthesis Strategies (focus on chemical synthesis and structural modification)
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The oxetane scaffold has emerged as a valuable component in the design of novel peptidomimetics. acs.orgresearchgate.net this compound provides a direct route to incorporating an oxetane-containing amino acid analogue into peptide chains.
The strategy involves replacing a standard amino acid residue with an "oxetanyl amino acid," where the oxetane ring acts as a bioisosteric replacement for a carbonyl group or a gem-dimethyl group. researchgate.netscispace.com This substitution can lead to significant changes in the conformational preferences of the peptide backbone, potentially inducing specific secondary structures or improving binding affinity to biological targets.
The synthesis of these "oxetanyl peptides" is compatible with standard solid-phase peptide synthesis (SPPS) techniques. acs.org The amino and carboxyl groups of the oxetane building block can be protected with standard protecting groups used in peptide chemistry, such as Fmoc for the amine and the tert-butyl ester for the carboxylic acid. This allows for the sequential addition of the oxetane-modified amino acid into a growing peptide chain.
| Building Block | Synthetic Strategy | Resulting Structure | Reference |
| Oxetanyl Glycine | Standard peptide coupling | Dipeptide with oxetanyl glycine | nih.gov |
| Alanine-derived oxetane | 4-step synthesis and SPPS | Alanine-rich peptide with oxetane modification | scispace.com |
| General oxetanyl amino acids | Modular approach | Leu-enkephalin analogues | acs.org |
The chemical stability of the oxetane ring to a variety of reaction conditions, including acidic, basic, reductive, and oxidative environments, makes it a robust component during peptide synthesis and subsequent manipulations. nih.gov
Precursor for Functional Polymers and Materials Science (e.g., monomers for ring-opening polymerization, crosslinkers)
The strained four-membered ring of oxetane makes it a suitable monomer for ring-opening polymerization (ROP). ROP is a powerful method for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. While the polymerization of unsubstituted oxetane is well-known, the use of functionalized oxetanes like this compound offers a route to functional polymers with pendant amino and carboxyl groups.
The polymerization can be initiated by various cationic or anionic initiators. The resulting polyether backbone would be decorated with side chains containing the protected amino acid moiety. Subsequent deprotection of the tert-butyl and amino groups would yield a functional polymer with both acidic and basic groups, making it a candidate for applications such as drug delivery, gene therapy, or as a chelating agent for metal ions.
The synthesis of aliphatic polycarbonates through the ring-opening polymerization of cyclic carbonates is another area where oxetane-derived monomers could be valuable. cmu.edu The development of efficient initiators for the ROP of such monomers is an active area of research. cmu.edumdpi.com
The bifunctional nature of this compound, with its amino and carboxyl groups, also suggests its potential use as a crosslinker in the synthesis of polymer networks and hydrogels. After incorporation into polymer chains, the reactive side groups can be used to form covalent bonds between chains, leading to the formation of a three-dimensional network.
Development of Novel Ligands for Catalysis
Amino acids and their derivatives are widely used as chiral ligands in asymmetric catalysis due to their ready availability and diverse structures. google.com The coordination of the amino and carboxyl groups to a metal center can create a chiral environment that directs the stereochemical outcome of a catalytic reaction.
This compound and its derivatives represent a novel class of ligands for catalysis. The presence of the oxetane ring introduces a unique steric and electronic environment around the metal center. The oxygen atom of the oxetane can also participate in coordination, potentially leading to tridentate ligands with distinct coordination geometries.
The synthesis of these novel ligands would involve the modification of the amino and carboxyl groups to enhance their coordination properties. For example, the amino group can be derivatized to form Schiff bases or phosphine-containing ligands, which are commonly used in transition metal catalysis. The development of such ligands could lead to new catalysts with improved activity and selectivity for a variety of organic transformations.
Contribution to Fragment-Based Approaches in Chemical Research (emphasizing chemical properties and synthesis of fragments)
Fragment-based drug discovery (FBDD) has become a powerful tool in the search for new therapeutic agents. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds.
A key aspect of FBDD is the chemical diversity and three-dimensionality of the fragment library. nih.govvu.nl There is a growing interest in moving away from flat, aromatic fragments towards more three-dimensional structures that can better explore the complexities of protein binding pockets. The oxetane ring, being a small, rigid, and polar three-dimensional scaffold, is an ideal motif for the design of novel fragments. researchgate.netnih.gov
This compound is an excellent starting point for the synthesis of a library of oxetane-based fragments. The amino and carboxyl groups provide convenient handles for the introduction of diverse chemical functionality. By systematically varying the substituents on these positions, a library of fragments with a range of steric and electronic properties can be generated.
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Pathways for Substituted Oxetanes
While significant progress has been made in the synthesis of oxetanes, the development of more efficient and environmentally benign methods remains a critical goal. ontosight.ai Traditional methods like the Williamson etherification and the Paternò-Büchi reaction often require harsh conditions or suffer from limited substrate scope. nih.govbeilstein-journals.org Future research will likely focus on several key areas:
Catalytic Methods: The development of novel catalytic systems, including those based on earth-abundant metals and organocatalysts, will be crucial for milder and more selective oxetane (B1205548) synthesis. researchgate.net
C-H Functionalization: Direct C-H functionalization approaches to introduce the oxetane moiety or functionalize existing oxetane rings would represent a significant step forward in terms of atom economy and synthetic efficiency. researchgate.net
Biocatalysis: The use of enzymes to catalyze the formation of oxetane rings offers the potential for high enantioselectivity and sustainability. ontosight.airesearchgate.net
Renewable Starting Materials: The development of synthetic routes that utilize renewable feedstocks will be essential for the long-term sustainability of oxetane production.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Cyclizations | Use of transition metal or organocatalysts to promote ring formation. | Milder reaction conditions, higher selectivity, broader substrate scope. |
| Direct C-H Functionalization | Formation of C-O or C-C bonds directly from C-H bonds. | Increased atom economy, reduced number of synthetic steps. |
| Biocatalysis | Employment of enzymes for oxetane synthesis. | High enantioselectivity, environmentally friendly conditions. |
| Flow Chemistry | Continuous production of oxetanes in microreactors. | Improved safety, scalability, and control over reaction parameters. researchgate.net |
Exploration of Unprecedented Reactivity Modes for Novel Oxetane Derivatives
The inherent ring strain of oxetanes not only influences their physicochemical properties but also imparts them with unique reactivity that can be harnessed for further synthetic transformations. acs.orgresearchgate.net While ring-opening reactions are well-documented, future research is expected to uncover and exploit novel reactivity patterns. acs.orgacs.org
Key areas of exploration include:
Strain-Release Reactions: Designing new cascade reactions that are driven by the release of ring strain to rapidly build molecular complexity.
Photoredox Catalysis: Utilizing visible light photoredox catalysis to enable new types of transformations involving oxetane rings. beilstein-journals.org
Amphoteric Reactivity: Further exploring the 1,3-amphoteric nature of molecules like 3-aminooxetanes for novel cycloaddition reactions. researchgate.net
Oxetanes as Linchpins: Developing new strategies that use the oxetane ring as a temporary connecting unit that can be later modified or removed to reveal complex molecular architectures.
Advancements in Asymmetric Synthesis of Multi-Substituted Oxetanes
The synthesis of enantiomerically pure, multi-substituted oxetanes is a significant challenge due to the difficulty in controlling stereochemistry at multiple centers on a strained ring. nih.govacs.org Future advancements in this area are critical for the development of new chiral drugs and materials.
Promising research directions include:
Catalytic Asymmetric Methods: The development of new chiral catalysts for the enantioselective synthesis of oxetanes from prochiral starting materials. nsf.gov
Desymmetrization Reactions: The asymmetric desymmetrization of meso-oxetanes to provide access to chiral, non-racemic products. nsf.govresearchgate.net
Chiral Pool Synthesis: The use of readily available chiral starting materials, such as amino acids and carbohydrates, for the synthesis of enantioenriched oxetanes. illinois.edu
Kinetic Resolution: The development of efficient methods for the kinetic resolution of racemic oxetanes.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry platforms offers the potential to accelerate the discovery and optimization of oxetane-containing molecules. researchgate.net These technologies can enable high-throughput screening of reaction conditions, rapid library synthesis, and safer scale-up of potentially hazardous reactions. illinois.edunih.gov
Future developments will likely involve:
Flow-Based Synthesis: The development of robust and scalable flow chemistry protocols for the synthesis of a wide range of oxetane building blocks. researchgate.netthieme-connect.com
Automated Library Generation: The use of automated synthesis platforms to rapidly generate libraries of oxetane derivatives for biological screening. acs.org
Real-Time Analysis: The integration of in-line analytical techniques to monitor and optimize oxetane synthesis in real-time.
Machine Learning: The application of machine learning algorithms to predict optimal reaction conditions and guide the design of new synthetic routes.
Deepening Computational Insights for Rational Design of Oxetane-Containing Molecules
Computational chemistry is becoming an increasingly powerful tool for understanding the properties and reactivity of oxetane-containing molecules. acs.orgnih.gov Further development and application of computational methods will enable the rational design of new molecules with desired properties.
Future research will focus on:
Predictive Modeling: Developing more accurate computational models to predict the impact of oxetane incorporation on properties such as solubility, metabolic stability, and receptor binding affinity. acs.org
Reaction Mechanism Elucidation: Using computational methods to gain a deeper understanding of the mechanisms of oxetane-forming and oxetane-modifying reactions. nih.gov
Virtual Screening: Employing virtual screening techniques to identify promising oxetane-containing drug candidates from large compound libraries.
De Novo Design: Using computational algorithms to design novel oxetane-containing molecules with specific biological or material properties.
Expansion of Applications in New Chemical Spaces and Advanced Material Science
While the impact of oxetanes in medicinal chemistry is well-established, their application in other areas, such as materials science, is still relatively unexplored. ontosight.ai The unique properties of the oxetane ring make it an attractive building block for the development of new polymers and advanced materials. ontosight.ai
Emerging application areas include:
Polymer Chemistry: The use of oxetanes as monomers for the synthesis of novel polymers with unique thermal and mechanical properties. ontosight.ai
Advanced Materials: The incorporation of oxetane units into materials for applications in areas such as electronics, optics, and energy storage.
Chemical Biology: The development of oxetane-containing probes and labels for studying biological processes.
Agrochemicals: The exploration of oxetane-containing compounds as new herbicides, insecticides, and fungicides.
| Application Area | Potential of Oxetanes |
| Polymer Science | Monomers for novel polymers with enhanced properties. ontosight.ai |
| Advanced Materials | Building blocks for functional materials with unique electronic and optical properties. |
| Chemical Biology | Scaffolds for the development of chemical probes and imaging agents. |
| Agrochemicals | Core structures for new generations of crop protection agents. |
Q & A
Q. What are the optimal synthetic routes for tert-butyl 2-(3-aminooxetan-3-yl)acetate, and how are reaction yields maximized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl acetate derivatives and 3-aminooxetane precursors. Key parameters include:
- Catalyst selection : Use of coupling agents like EDC/HOBt for amide bond formation (if applicable) .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%). Yield optimization requires monitoring via TLC or NMR .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR to identify tert-butyl (δ ~1.4 ppm, singlet) and oxetane/acetate moieties .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating the aminooxetane ring geometry .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies recommend:
- Storage : -20°C under inert gas (N/Ar) to prevent hydrolysis of the tert-butyl ester .
- pH sensitivity : Degrades rapidly in acidic conditions (pH <3) due to ester cleavage; stable in neutral/basic buffers .
- Thermal stability : Decomposes above 80°C, necessitating low-temperature reactions .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound with alternative catalysts or solvents?
Mechanistic studies reveal:
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the aminooxetane group, while DCM minimizes side reactions .
- Catalyst role : Palladium catalysts (e.g., Pd(OAc)) facilitate cross-coupling in Suzuki-Miyaura reactions but require rigorous oxygen exclusion .
- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., cis-isomers), while heating promotes thermodynamic stability .
Q. What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition assays?
Key approaches include:
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) to target enzymes (e.g., proteases) .
- Fluorescence polarization assays : Measures competitive displacement of fluorescent ligands .
- IC determination: Dose-response curves using colorimetric substrates (e.g., p-nitrophenyl acetate for esterase inhibition) .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Common sources of discrepancies and solutions:
- Purity issues : Validate compound purity via HPLC (>99%) and elemental analysis .
- Reaction conditions : Replicate studies under identical temperature, solvent, and catalyst systems .
- Stereochemical variability : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric ratios .
Q. What advanced analytical techniques are critical for characterizing This compound in complex mixtures?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals in multi-component systems .
- LC-MS/MS : Detects trace impurities (e.g., tert-butyl alcohol byproducts) with high sensitivity .
- Dynamic light scattering (DLS) : Monitors aggregation behavior in aqueous solutions, relevant for bioavailability studies .
Methodological and Technical Challenges
Q. What strategies mitigate scale-up challenges for this compound synthesis?
Industrial-scale production requires:
- Flow chemistry : Reduces exothermic risks and improves mixing efficiency .
- In-line purification : Simulated moving bed (SMB) chromatography for continuous separation .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy to maintain reaction consistency .
Q. How can computational modeling predict the reactivity of This compound in novel reactions?
Q. What protocols ensure safe handling and environmental compliance during This compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
